molecular formula C27H21ClFN4NaO5 B605311 Alisertib sodium CAS No. 1208255-63-3

Alisertib sodium

Número de catálogo B605311
Número CAS: 1208255-63-3
Peso molecular: 558.93
Clave InChI: WLPXWQKMVACWII-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alisertib sodium hydrate is a salt of Alisertib --- an inhibitor of Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.

Aplicaciones Científicas De Investigación

  • Cancer Treatment Strategy :Alisertib has been developed for treating multiple cancer types, both as a single agent and in combination with other therapies. Its role in mitosis has led to its evaluation in clinical trials for solid cancers and heme-lymphatic malignancies. It's being targeted for specific cancers like neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer. It is also being combined with other therapies, including taxanes, EGFR inhibitors, hormonal therapies, and HDAC inhibitors (Niu, Manfredi, & Ecsedy, 2015).

  • Pharmacokinetics and Metabolism :A study focusing on the metabolism of Alisertib revealed its primary clearance pathways, indicating that renal elimination is not significant in its disposition. The study also evaluated the drug's biotransformation and the potential for drug-drug interactions, which is crucial for the clinical pharmacology development program for oncology drugs (Pusalkar et al., 2020).

  • Combination with Other Therapies :Research indicates that combining Alisertib with cytarabine increases efficacy in treating acute myeloid leukemia (AML) through a FOXO-dependent mechanism. This suggests Aurora A inhibition as a strategy to increase the efficacy of ara-C, a commonly used chemotherapeutic agent (Kelly et al., 2012).

  • Manufacturing Process Challenges :Alisertib sodium posed challenges in developing a robust and scalable drying process during its manufacturing. Research has been conducted to minimize these challenges, such as agglomeration and dehydration, to ensure the drug's efficacy and stability (Adamson et al., 2016).

  • Pediatric Cancer Treatment :A study investigated the maximum tolerated dose of Alisertib combined with irinotecan and temozolomide in children with relapsed or refractory neuroblastoma. This study is significant in exploring the treatment options for pediatric cancer patients (DuBois et al., 2016).

  • Mechanism of Action in Leukemic Cells :Alisertib has been shown to induce apoptosis and autophagy in leukemic cells through the suppression of the AKT/mTOR/AMPK/p38 pathway. Understanding these mechanisms is crucial for developing targeted cancer therapies (Fu et al., 2016).

  • Efficacy in Acute Myelogenous Leukemia :An exploratory study on Alisertib's efficacy in acute myelogenous leukemia and myelodysplastic syndromes showed modest activity, particularly in AML, suggesting further investigation is warranted (Goldberg et al., 2014).

Propiedades

Número CAS

1208255-63-3

Nombre del producto

Alisertib sodium

Fórmula molecular

C27H21ClFN4NaO5

Peso molecular

558.93

Nombre IUPAC

Benzoic acid, 4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido(5,4- d)(2)benzazepin-2-yl)amino)-2-methoxy-, sodium salt, hydrate (1:1:1)

InChI

1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1

Clave InChI

WLPXWQKMVACWII-UHFFFAOYSA-M

SMILES

O=C([O-])C1=CC=C(NC2=NC=C3CN=C(C4=C(OC)C=CC=C4F)C5=CC(Cl)=CC=C5C3=N2)C=C1OC.[H]O[H].[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Alisertib sodium hydrate, MLN8237-004

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib sodium
Reactant of Route 2
Reactant of Route 2
Alisertib sodium
Reactant of Route 3
Alisertib sodium
Reactant of Route 4
Reactant of Route 4
Alisertib sodium
Reactant of Route 5
Reactant of Route 5
Alisertib sodium
Reactant of Route 6
Reactant of Route 6
Alisertib sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.